molecular formula C9H10N4 B022794 4-(1H-1,2,4-triazol-1-ylmethyl)aniline CAS No. 119192-10-8

4-(1H-1,2,4-triazol-1-ylmethyl)aniline

Cat. No.: B022794
CAS No.: 119192-10-8
M. Wt: 174.2 g/mol
InChI Key: ZGLQVRIVLWGDNA-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4. It is known for its applications in organic synthesis and other chemical processes. This compound is characterized by the presence of a triazole ring attached to a benzene ring through a methylene bridge, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline typically involves the reaction of 4-nitrobenzyl chloride with 1H-1,2,4-triazole in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include solvents like methanol or chloroform and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)aniline
  • 1-(4-aminobenzyl)-1H-1,2,4-triazole
  • 4-amino-4H-1,2,4-triazole

Uniqueness

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is unique due to the presence of the methylene bridge connecting the triazole and benzene rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLQVRIVLWGDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356296
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119192-10-8
Record name 1-(4-Aminobenzyl)-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stainless steel vessel was inerted with nitrogen and connected via its vent to a mobile scrubber unit. The scrubber was charged with very dilute hydrochloric acid. The vessel was charged with 96% ethanol (40 kg) followed by 1-(4-nitrobenzyl)-1,2,4-triazole (9.62 kg). The vessel was re-inerted with nitrogen and a slurry of 10% Pd/c catalyst (Engelhardt type 4505, 192 g) in water added to the stirred batch via the addition funnel. The vessel, funnel and line were rinsed with water. Total water used was 16 l. The batch was well stirred and heated to 60° C. A solution of ammonium formate (13.95 kg) in water (3 l) was metered into the reactor over 1 hour. Batch temperature settled at 65° C. At the end of this addition, the batch was heated at 70°-75° C. for a further 1 hour. Tlc showed complete reaction and single spot formation. The batch was cooled to 60° C. and passed through a pressure filter coated with hyflo (1.5 kg) to another vessel. The reaction vessel, filter and lines were washed with water (10 l). A further batch of 1-(4-nitrobenzyl)-1,2,4-triazole (9.585 kg) was then reduced in the same way. This batch was filtered and added to the previously filtered batch together with a 10 1 water wash of the vessel, filter and lines. The combined, filtered batch (215 l) was distilled at atmospheric pressure until 70 1 of distillate had been removed (vapour temperature was 83° C. at this point). Water (30 l) was added and the distillation continued until the vapour temperature reached 95° C. (106 1 total distillate). The pressure in the distillation vessel was then reduced to allow distillation at a boiling point of ≤70° C. A further 70 1 of distillate was removed to leave a residual volume of 69 l. The batch had crystallised at this point and the slurry was cooled to ≤20° C. over 1 hour. The batch was gently stirred and aged overnight. The batch was cooled to 0° C., aged for 1 hour and then filtered. The solid was washed with water at 0°-5° C. (10 l). The batch was dried overnight at 50° C., in vacuo with a nitrogen bleed to give 1-(4-aminobenzyl)-1,2,4-triazole in 96% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the synthesis of the Zinc(II) complex and what is the proposed structure of the resulting complex?

A1: this compound serves as a precursor for the synthesis of a bidentate Schiff base ligand. This is achieved by reacting it with salicylaldehyde. [, ] Subsequently, this Schiff base ligand reacts with Zinc(II) ions through a template method, forming the desired Zinc(II) complex. [, ] The researchers propose an octahedral geometry for this complex, with the general formula [Zn(L)2.2H2O], where L represents the bidentate Schiff base ligand derived from this compound. [, ]

Q2: The research mentions anti-tuberculosis activity for the synthesized Zinc(II) complexes. What is the significance of evaluating this activity and what were the initial findings?

A2: Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the exploration of new therapeutic options. Evaluating the anti-tuberculosis activity of novel compounds, like the synthesized Zinc(II) complexes, is crucial for identifying potential lead compounds for TB drug development. [, ] The studies revealed that these complexes, including the one incorporating this compound, demonstrated moderate antimycobacterial activity against M. tuberculosis when compared to standard drugs like Pyrazinamide and Streptomycin. [, ] This finding suggests that further investigation into these complexes and their derivatives could be valuable in the search for new anti-TB agents.

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